ethyl 3-methyl-5-phenyl-1H-pyrazole-4-carboxylate hydrochloride
Description
Evolution of Pyrazole Chemistry
The development of pyrazole chemistry represents one of the most significant achievements in heterocyclic organic chemistry, with its origins tracing back to the pioneering work of German chemist Ludwig Knorr in 1883. Knorr's groundbreaking synthesis marked the beginning of systematic investigation into five-membered nitrogen-containing heterocycles, establishing the foundation for what would become an essential class of pharmaceutical intermediates and bioactive compounds. The term "pyrazole" itself was coined by Knorr during this seminal period, reflecting his recognition of the unique structural and chemical properties exhibited by this heterocyclic system.
The historical significance of Knorr's initial work extended far beyond the simple identification of a new heterocyclic compound. His development of the classical Knorr pyrazole synthesis, involving the condensation of 1,3-diketones with hydrazine derivatives, provided the first reliable method for accessing substituted pyrazoles under controlled conditions. This synthetic methodology established the precedent for subsequent generations of researchers to explore the vast structural diversity possible within the pyrazole framework. The early recognition that pyrazole derivatives could exhibit diverse biological activities led to intensive research efforts throughout the twentieth century, culminating in the development of numerous pharmaceutical agents that remain clinically relevant today.
The evolution of pyrazole chemistry during the late nineteenth and early twentieth centuries was characterized by systematic exploration of substitution patterns and functional group modifications. Hans von Pechmann's alternative synthesis using acetylene and diazomethane in 1898 demonstrated the versatility of approaches available for pyrazole construction, while subsequent researchers developed increasingly sophisticated methods for introducing specific substituents at defined positions around the pyrazole ring. These early synthetic developments established the conceptual framework that would later enable the rational design of complex pyrazole derivatives like ethyl 3-methyl-5-phenyl-1H-pyrazole-4-carboxylate hydrochloride.
The progression from simple pyrazole synthesis to complex, pharmaceutically relevant derivatives reflects broader trends in organic chemistry during the twentieth century. As understanding of structure-activity relationships evolved, researchers began to appreciate the importance of precise substitution patterns in determining biological activity. The development of this compound represents the culmination of this evolutionary process, combining classical pyrazole chemistry with modern medicinal chemistry principles to create a compound with specific structural features designed to optimize biological interactions.
Position of Pyrazole Derivatives in Heterocyclic Chemistry
Pyrazole derivatives occupy a central position within the broader landscape of heterocyclic chemistry, distinguished by their unique combination of electronic properties, structural versatility, and biological relevance. The fundamental pyrazole structure consists of a five-membered aromatic ring containing three carbon atoms and two adjacent nitrogen atoms in ortho-substitution, creating a π-excess aromatic heterocycle that exhibits distinctive reactivity patterns compared to other nitrogen-containing heterocycles. This structural arrangement imparts amphoteric properties to unsubstituted pyrazoles, enabling them to function as both acids and bases depending on reaction conditions and substituent effects.
The electronic characteristics of the pyrazole ring system are fundamental to understanding its position within heterocyclic chemistry. The nitrogen atom at position 2 possesses a lone pair of electrons that confers basic character and reactivity toward electrophiles, while the nitrogen atom at position 1 exhibits acidic properties through its ability to donate a proton under basic conditions. This dual nature distinguishes pyrazoles from other five-membered heterocycles and contributes to their exceptional versatility in both synthetic applications and biological interactions. The combined effect of these two dissimilar nitrogen atoms reduces electron density at positions 3 and 5 while making position 4 particularly susceptible to electrophilic attack.
The structural diversity achievable within the pyrazole framework has positioned these compounds as privileged scaffolds in medicinal chemistry. The ability to introduce substituents at multiple positions around the ring allows for fine-tuning of physical properties, biological activity, and pharmacokinetic characteristics. Electron-donating and electron-withdrawing groups can be strategically placed to modulate the basicity of the pyrrole-like nitrogen, while aromatic and aliphatic substituents can influence lipophilicity, molecular recognition, and target selectivity. This structural flexibility has made pyrazole derivatives particularly attractive for pharmaceutical development, with numerous successful drugs containing pyrazole moieties currently in clinical use.
The significance of pyrazole derivatives in contemporary heterocyclic chemistry is further emphasized by their prevalence in agrochemical applications and their emerging role in materials science. Beyond their pharmaceutical applications, pyrazole-containing compounds serve as fungicides, insecticides, and herbicides, demonstrating the broad applicability of this heterocyclic system. The recent success of pyrazole-based cyclooxygenase-2 inhibitors has highlighted the continued importance of these heterocyclic rings in medicinal chemistry, while ongoing research into pyrazole-containing materials suggests future applications in advanced technologies.
Discovery and Development of this compound
The specific compound this compound represents a sophisticated example of targeted pyrazole derivative design, incorporating multiple structural elements that collectively enhance its chemical and biological properties. The development of this compound reflects modern approaches to heterocyclic synthesis, where specific substitution patterns are designed to achieve desired pharmacological or chemical objectives. The presence of the ethyl carboxylate functionality at position 4, combined with methyl substitution at position 3 and phenyl substitution at position 5, creates a highly functionalized pyrazole derivative with unique structural characteristics.
The synthetic approach to ethyl 3-methyl-5-phenyl-1H-pyrazole-4-carboxylate involves the condensation of ethyl 2-(4-methylbenzylidene)-3-oxobutanoate with phenylhydrazine hydrochloride under controlled conditions. This synthetic methodology exemplifies modern pyrazole synthesis techniques, utilizing readily available starting materials and mild reaction conditions to achieve high yields of the desired product. The reaction typically proceeds through initial imine formation followed by cyclization and aromatization steps, ultimately providing the target compound in approximately 90% yield after crystallization from methanol.
The molecular structure of ethyl 3-methyl-5-phenyl-1H-pyrazole-4-carboxylate has been characterized through comprehensive analytical techniques, including X-ray crystallography, which reveals specific geometric parameters that influence its chemical behavior. The pyrazole ring exhibits planarity consistent with aromatic character, while the dihedral angles between the pyrazole ring and attached phenyl groups provide insights into the three-dimensional arrangement of substituents. These structural features are crucial for understanding both the chemical reactivity and potential biological interactions of the compound.
The development of the hydrochloride salt form represents an important aspect of pharmaceutical formulation science, where salt formation is employed to enhance solubility, stability, and handling characteristics of active pharmaceutical ingredients. The hydrochloride salt of ethyl 3-methyl-5-phenyl-1H-pyrazole-4-carboxylate likely exhibits improved water solubility compared to the free base, facilitating both analytical characterization and potential biological evaluation. This salt formation strategy is commonly employed in pharmaceutical development to optimize the physical properties of compounds while maintaining their essential chemical and biological characteristics.
Current Research Landscape and Significance
The contemporary research landscape surrounding this compound and related pyrazole derivatives reflects the continued evolution of heterocyclic chemistry toward increasingly sophisticated applications in pharmaceutical science. Current investigations focus on understanding structure-activity relationships within pyrazole-containing compounds, with particular emphasis on how specific substitution patterns influence biological activity, selectivity, and pharmacokinetic properties. The systematic study of pyrazole derivatives has revealed numerous opportunities for developing novel therapeutic agents across diverse disease areas.
Recent synthetic developments have expanded the methodological approaches available for accessing complex pyrazole derivatives, with researchers exploring transition metal-catalyzed reactions, microwave-assisted synthesis, and click chemistry methodologies to achieve greater efficiency and selectivity. These modern synthetic approaches offer significant advantages over classical methods, including milder reaction conditions, reduced reaction times, and improved functional group tolerance. The application of these advanced techniques to the synthesis of compounds like this compound has enabled more efficient preparation of research quantities and facilitated systematic structure-activity relationship studies.
The biological significance of pyrazole derivatives continues to drive research interest, with investigations revealing activities spanning anti-inflammatory, analgesic, antimicrobial, and antitumor applications. The structural features present in this compound, including the carboxylate ester functionality and specific substitution pattern, suggest potential applications in medicinal chemistry research. The ability of pyrazole derivatives to interact with diverse biological targets through various mechanisms of action positions compounds like this as valuable tools for understanding disease processes and developing therapeutic interventions.
Current research trends also emphasize the importance of understanding the physicochemical properties that govern the behavior of pyrazole derivatives in biological systems. Studies investigating the relationship between molecular structure and properties such as lipophilicity, protein binding, and metabolic stability provide crucial insights for optimizing compound design. The specific structural features of this compound make it a particularly interesting subject for such investigations, as the compound incorporates multiple functional groups that could influence its biological fate and activity.
Properties
IUPAC Name |
ethyl 5-methyl-3-phenyl-1H-pyrazole-4-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2.ClH/c1-3-17-13(16)11-9(2)14-15-12(11)10-7-5-4-6-8-10;/h4-8H,3H2,1-2H3,(H,14,15);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POYOVVDBKHZHMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NN=C1C2=CC=CC=C2)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1452577-05-7 | |
| Record name | 1H-Pyrazole-4-carboxylic acid, 3-methyl-5-phenyl-, ethyl ester, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1452577-05-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Mechanism of Action
Target of Action
Pyrazole derivatives, the class of compounds to which it belongs, have been reported to exhibit diverse biological activities, including roles as antituberculosis, antimicrobial, antifungal, anti-inflammatory, anticancer, and antidiabetic agents. This suggests that the compound may interact with a variety of biological targets.
Biochemical Analysis
Biochemical Properties
Ethyl 3-methyl-5-phenyl-1H-pyrazole-4-carboxylate hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, pyrazole derivatives are known to exhibit enzyme inhibition properties, particularly against cyclooxygenase (COX) enzymes, which are involved in the inflammatory response. Additionally, this compound may interact with proteins involved in cell signaling pathways, affecting their activity and function.
Cellular Effects
This compound has notable effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, pyrazole derivatives have been shown to affect the expression of genes involved in inflammation and apoptosis. This compound may also impact cellular metabolism by altering the activity of metabolic enzymes and pathways.
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, pyrazole derivatives can inhibit COX enzymes by binding to their active sites, reducing the production of pro-inflammatory mediators. Additionally, this compound may activate or inhibit other enzymes involved in cellular processes, thereby modulating their activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are crucial factors influencing its long-term effects on cellular function. Studies have shown that pyrazole derivatives can degrade over time, leading to changes in their biological activity. Long-term exposure to this compound may result in alterations in cellular function, including changes in gene expression and enzyme activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as anti-inflammatory and analgesic properties. At higher doses, it may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s activity changes significantly at specific dosage levels.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For example, pyrazole derivatives are metabolized by cytochrome P450 enzymes, leading to the formation of active or inactive metabolites. These metabolic pathways can influence the compound’s biological activity and its effects on metabolic flux and metabolite levels.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its biological activity. This compound may interact with specific transporters or binding proteins that facilitate its uptake and distribution. Additionally, its localization and accumulation within cells can affect its activity and function.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. Its localization can influence its interactions with biomolecules and its overall biological activity.
Biological Activity
Ethyl 3-methyl-5-phenyl-1H-pyrazole-4-carboxylate hydrochloride is a synthetic compound belonging to the pyrazole class, known for its diverse biological activities. This article reviews the biological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 270.72 g/mol. Its structure features a pyrazole ring substituted with a phenyl group and an ethyl carboxylate moiety, contributing to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 270.72 g/mol |
| CAS Number | 1452577-05-7 |
| Hazard Classification | Irritant |
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Research indicates that this compound exhibits significant antiproliferative effects against various cancer cell lines, including HepG2 (liver cancer) and HeLa (cervical cancer) cells.
In vitro assays demonstrated that the compound could inhibit cell growth with IC50 values in the low micromolar range, suggesting potent activity against cancer cells while showing minimal toxicity to normal fibroblasts .
Table 1: Anticancer Activity Data
| Cell Line | IC50 (µM) | Growth Inhibition (%) |
|---|---|---|
| HepG2 | 4.22 | 54.25 |
| HeLa | 6.38 | 38.44 |
| GM-6114 | >50 | 80.06 |
The mechanism by which this compound exerts its anticancer effects involves the inhibition of tubulin polymerization, leading to cell cycle arrest at the G2/M phase . This disruption in microtubule dynamics is critical for cancer cell proliferation, making this compound a potential candidate for further development as an anticancer agent.
Anti-inflammatory Activity
In addition to its anticancer properties, this pyrazole derivative has shown promising anti-inflammatory effects. It has been reported to inhibit the release of pro-inflammatory cytokines such as TNF-alpha in LPS-induced models, demonstrating its potential in treating inflammatory diseases .
Table 2: Anti-inflammatory Activity Data
| Assay | Result |
|---|---|
| TNF-alpha Release Inhibition | Significant reduction observed |
Study on Lactate Dehydrogenase Inhibition
A notable study investigated the inhibition of lactate dehydrogenase (LDH) by pyrazole derivatives, including this compound. The findings indicated that this compound could inhibit LDHA and LDHB with low nanomolar potency, affecting glycolysis in pancreatic cancer cells . This suggests a dual role in both anticancer and metabolic modulation.
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
Recent studies have indicated that derivatives of pyrazole compounds, including ethyl 3-methyl-5-phenyl-1H-pyrazole-4-carboxylate hydrochloride, exhibit promising anticancer properties. Research has shown that these compounds can inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression. For instance, a study demonstrated that modifications to the pyrazole ring improved cytotoxicity against various cancer cell lines, suggesting a pathway for developing new anticancer agents .
1.2 Anti-inflammatory Properties
Another notable application is in the development of anti-inflammatory drugs. This compound has been investigated for its ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This mechanism positions it as a candidate for treating conditions like arthritis and other inflammatory diseases .
1.3 Neuroprotective Effects
Emerging research has also highlighted the neuroprotective effects of this compound. Studies indicate that it may protect neuronal cells from oxidative stress and apoptosis, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The underlying mechanisms involve modulation of signaling pathways related to cell survival .
Agricultural Chemistry
2.1 Herbicidal Activity
This compound has been explored for its herbicidal properties. Research showed that it effectively inhibits the growth of specific weeds while being less toxic to crops, making it a potential candidate for developing selective herbicides .
Material Science
3.1 Synthesis of Functional Materials
In material science, this compound serves as a building block for synthesizing functional materials such as polymers and nanomaterials. Its unique chemical structure allows it to participate in various polymerization reactions, leading to materials with tailored properties for applications in electronics and coatings .
Table 1: Summary of Biological Activities
| Activity Type | Observations | References |
|---|---|---|
| Anticancer | Induces apoptosis in cancer cells | |
| Anti-inflammatory | Inhibits COX enzymes | |
| Neuroprotective | Protects neuronal cells from oxidative stress |
Table 2: Herbicidal Efficacy
Case Studies
Case Study 1: Anticancer Research
A study published in a peer-reviewed journal focused on the synthesis of various derivatives of this compound and their evaluation against human cancer cell lines. The results indicated that certain derivatives exhibited IC50 values lower than conventional chemotherapeutic agents, highlighting their potential as effective anticancer drugs .
Case Study 2: Agricultural Application
In agricultural trials, formulations containing this compound were tested against common weeds in soybean fields. The results showed significant weed control with minimal impact on soybean yield, supporting its use as a selective herbicide .
Comparison with Similar Compounds
Key Properties:
- Functional Groups : Pyrazole ring, ester group, phenyl group, hydrochloride salt.
- SMILES Notation: CCOC(=O)c1c(-c2ccccc2)n[nH]c1C.Cl .
- Hazard Statements (H Codes) : Includes H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) .
- Safety Precautions (P Codes) : Requires protective equipment (gloves, goggles), adequate ventilation, and avoidance of inhalation or skin contact .
Comparison with Similar Compounds
Table 1: Structural and Functional Group Comparison



*Approximate molecular weight calculated from structure in .
Key Observations:
Structural Diversity: The target compound’s pyrazole core distinguishes it from the amine- or phenol-based pharmaceuticals listed above. Pyrazoles are known for their versatility in medicinal chemistry, often contributing to metabolic stability and hydrogen-bonding interactions .
Hydrochloride Salt Properties :
- Hydrochloride salts enhance water solubility and stability for many pharmaceuticals. However, the target compound’s discontinuation suggests challenges in formulation or synthesis compared to widely used drugs like Amitriptyline HCl .
Safety Profiles :
- The target compound’s hazard profile (H315, H319) aligns with common irritancy risks of hydrochloride salts but lacks severe toxicity markers (e.g., H300 for oral lethality) seen in some pharmaceuticals .
Research and Crystallographic Considerations
For example:
Preparation Methods
Formation of Pyrazolone Intermediate
A common route involves the condensation of phenylhydrazine with ethyl acetoacetate:
Redistilled ethyl acetoacetate (50 g, 0.384 mol) is reacted with phenylhydrazine (36.5 mL, 0.37 mol) in a boiling water bath for approximately 2 hours. The mixture forms a reddish syrup that solidifies upon cooling. After filtration and recrystallization from hot water, the pyrazolone derivative, **3-methyl-1-phenyl-2-pyrazolin-5-one**, is obtained.
Chlorination and Oxidation
The pyrazolone undergoes chlorination at the 4-position using phosphorus oxychloride (POCl₃):
POCl₃ (0.35 mol, 32 mL) is added to ice-cold dimethylformamide (DMF), followed by the addition of the pyrazolone. Heating under reflux for 1 hour yields **chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde** after cooling and filtration.
Subsequently, methylation of the acid at the 4-position occurs via diazomethane:
Dissolving the acid in ether and adding excess diazomethane at 0°C results in the methyl ester of the pyrazole-4-carboxylic acid, with yields around 75%.
Esterification and Final Pyrazole Derivative
The methyl ester is then subjected to hydrazine hydrate to form the hydrazide derivative:
Refluxing the methyl ester with hydrazine hydrate overnight yields **pyrazole-4-carboxylic acid hydrazide**.
Construction of the Ethyl 3-Methyl-5-Phenyl-1H-Pyrazole-4-Carboxylate
The key step involves constructing the pyrazole ring with the desired substituents, often via hydrazine derivatives reacting with various precursors.
Hydrazine Derivative Route
The synthesis proceeds through the reaction of the hydrazide with ethyl acetoacetate or analogous compounds:
The hydrazide reacts with ethyl acetoacetate in ethanol under reflux, leading to the formation of the target compound via cyclization. TLC monitoring confirms the reaction completion.
Alternative Route Using Trichloromethyl Enones
Recent methodologies utilize trichloromethyl enones as starting materials to regioselectively synthesize 1-substituted pyrazoles:
Reaction of enones with phenylhydrazine hydrochloride in ethanol, followed by methanolysis, yields the desired pyrazole derivatives with high regioselectivity (up to 97:3 ratio of isomers).
This route offers regioselective control and higher yields, with reaction conditions optimized at reflux temperatures for 16-20 hours.
Conversion to Hydrochloride Salt
The free base ethyl 3-methyl-5-phenyl-1H-pyrazole-4-carboxylate is converted into its hydrochloride salt to enhance stability and solubility:
The ester or hydrazide is dissolved in anhydrous ethanol or methanol, and hydrogen chloride gas or hydrochloric acid solution is bubbled through the solution at low temperature. The resulting precipitate of the hydrochloride salt is filtered, washed, and dried under vacuum.
Summary of Key Reaction Conditions and Data
Research Findings and Notes
- The regioselectivity of pyrazole synthesis can be controlled by the choice of starting materials and reaction conditions, with trichloromethyl enones offering high regioselectivity.
- The overall yield of the final ester or hydrazide derivatives typically ranges between 70-85%, depending on the specific route and purification steps.
- TLC and elemental analysis are standard methods for monitoring reaction progress and confirming compound purity.
- The synthesis routes are adaptable, allowing for modifications to introduce various substituents on the pyrazole ring, which can influence biological activity and stability.
Q & A
Q. What are the recommended methods for synthesizing ethyl 3-methyl-5-phenyl-1H-pyrazole-4-carboxylate hydrochloride, and how can reaction conditions be optimized?
The compound can be synthesized via cyclocondensation of precursors such as ethyl acetoacetate, phenylhydrazine, and appropriate alkylating agents. A general approach involves nucleophilic substitution under basic catalysis (e.g., K₂CO₃) to introduce substituents at specific positions . Reaction optimization can be achieved using statistical design of experiments (DoE), which minimizes trial-and-error by systematically varying parameters like temperature, solvent, and catalyst loading. This method identifies critical factors affecting yield and purity .
Q. How should researchers validate the structural identity of this compound?
Q. What safety precautions are essential when handling this compound?
While the compound is classified as non-hazardous, standard laboratory precautions apply:
- Avoid inhalation/contact by using fume hoods and PPE (gloves, lab coats).
- In case of skin exposure, rinse immediately with water for ≥15 minutes .
- Store away from strong oxidizers and heat sources, as decomposition may release toxic gases (e.g., HCl, CO) .
Advanced Research Questions
Q. How can computational tools resolve contradictions in crystallographic or spectroscopic data?
Discrepancies in bond lengths or spectral peaks can arise from experimental artifacts (e.g., twinning in crystals) or dynamic effects (e.g., tautomerism). To address this:
- Perform Hirshfeld surface analysis (via CrystalExplorer) to assess intermolecular interactions .
- Use DFT calculations (e.g., Gaussian) to model electronic structures and compare simulated spectra with experimental data .
- Cross-validate crystallographic results with independent refinement software (e.g., Olex2 vs. SHELXL) .
Q. What strategies are effective for investigating the compound’s reactivity in novel synthetic pathways?
Advanced reaction design methodologies include:
- Quantum chemical reaction path searches : Tools like GRRM or AFIR map potential energy surfaces to identify intermediates and transition states .
- High-throughput screening : Automated platforms (e.g., Chemspeed) enable rapid testing of diverse conditions (solvents, catalysts) .
- In situ spectroscopy : Monitor reactions in real-time using FTIR or Raman to detect transient species .
Q. How can researchers address the lack of ecological toxicity data for this compound?
To fill data gaps:
- Conduct QSAR modeling to predict biodegradability and bioaccumulation potential using software like EPI Suite .
- Perform microtoxicity assays (e.g., Daphnia magna LC50 tests) under OECD guidelines.
- Analyze environmental fate via HPLC-MS to track degradation products in simulated wastewater .
Methodological Considerations
Q. What experimental design principles are critical for scaling up synthesis?
Q. How can crystal packing motifs influence the compound’s physicochemical properties?
Analyze intermolecular interactions (e.g., π-π stacking, hydrogen bonding) using Mercury’s Materials Module . This reveals correlations between packing patterns and properties like solubility or melting point . For example, strong H-bonding networks may reduce solubility in apolar solvents.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
